4-(8-(2-Chlorophenoxy)(1,2,4)triazolo(4,3-a)pyridin-3-yl)bicyclo(2.2.1)heptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(8-(2-Chlorophenoxy)(1,2,4)triazolo(4,3-a)pyridin-3-yl)bicyclo(2.2.1)heptan-1-ol” is a 11-beta hydroxysteroid dehydrogenase type I inhibitor . It exhibits activity in the treatment of various metabolic diseases .
Synthesis Analysis
A process is provided for preparing this compound and novel intermediates used in the process . More details about the synthesis process can be found in the referenced patents .Molecular Structure Analysis
The molecular structure of this compound is complex, with a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Assessment of Heterocyclic Triazoles : A study by Karpina et al. (2019) focused on the synthesis of novel acetamides bearing a 1,2,4-oxadiazole cycle, closely related to the triazolopyridine structure. These compounds demonstrated a range of biological properties, underlining the importance of triazole derivatives in pharmaceutical research (Karpina et al., 2019).
Antimicrobial Applications : Research by Prakash et al. (2011) involved synthesizing new triazolopyridines and assessing their antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (Prakash et al., 2011).
Antifungal Activity : Wang et al. (2018) explored the antifungal properties of a triazolopyridine compound. The compound exhibited significant inhibitory effects against various fungal species, indicating its potential application in antifungal therapies (Wang et al., 2018).
Synthesis and Antimicrobial Evaluation of Polyheterocyclic Systems : A study by Abdel-Monem (2010) investigated the synthesis and antimicrobial properties of systems containing a 1,2,4-triazine moiety. This work contributes to the understanding of how structural variations in triazole derivatives can influence biological activity (Abdel-Monem, 2010).
Anticonvulsant Activity of Triazolopyridine Derivatives : Guan et al. (2012) synthesized new triazolopyridine derivatives and evaluated their anticonvulsant activity. Some compounds showed promising results in protecting against seizures, suggesting their potential use in epilepsy treatment (Guan et al., 2012).
Efficient Synthesis and X-ray Structure Analysis : El-Kurdi et al. (2021) focused on synthesizing triazolopyridines using N-Chlorosuccinimide and analyzed their structures via X-ray diffraction. This study underscores the diverse pharmaceutical applications of triazolopyridines and the importance of structural analysis in drug development (El-Kurdi et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[8-(2-chlorophenoxy)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]bicyclo[2.2.1]heptan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-13-4-1-2-5-14(13)25-15-6-3-11-23-16(15)21-22-17(23)18-7-9-19(24,12-18)10-8-18/h1-6,11,24H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXGIFYHJKEXNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C3=NN=C4N3C=CC=C4OC5=CC=CC=C5Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-(2-Chlorophenoxy)(1,2,4)triazolo(4,3-a)pyridin-3-yl)bicyclo(2.2.1)heptan-1-ol | |
CAS RN |
1875067-34-7 |
Source
|
Record name | BMS-770767 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1875067347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-770767 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T8YQ8DDW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.